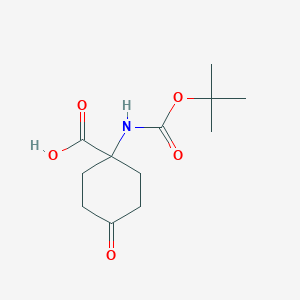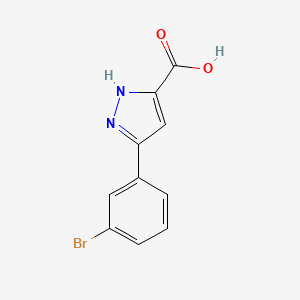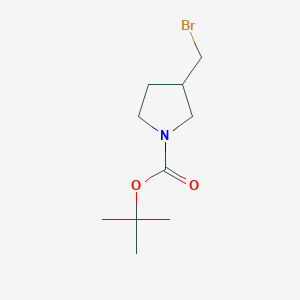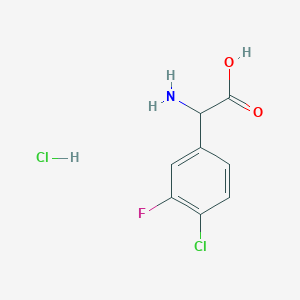
1-(4-Bromophenyl)-1,2,2-triphenylethylene
Übersicht
Beschreibung
1-(4-Bromophenyl)-1,2,2-triphenylethylene, also known as 4-bromo-triphenylethylene (4-BTPE), is a synthetic organic compound belonging to the family of aromatic compounds known as triphenylethylenes. 4-BTPE is composed of a bromine atom attached to a phenyl group and a triphenylethylene group. It has a molecular weight of 315.04 g/mol and a melting point of 140-143 °C. 4-BTPE is a colorless solid with a slightly sweet odor.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
The compound has been studied for its potential antifungal properties. A study investigated the in vitro antifungal behavior against Fusarium oxysporum f.sp. albedinis FAO fungal strains, showing moderate activity with an inhibition percentage of 46% . This suggests that derivatives of 1-(4-Bromophenyl)-1,2,2-triphenylethylene could be further explored as antifungal agents.
Biological Activity in Aquatic Organisms
Research has been conducted on the biological activities of pyrazoline derivatives related to 1-(4-Bromophenyl)-1,2,2-triphenylethylene. One study focused on the neurotoxic potentials of such a derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins, which are indicators of oxidative stress and neurotoxicity .
Organic Synthesis Intermediates
Compounds structurally related to 1-(4-Bromophenyl)-1,2,2-triphenylethylene are used as intermediates in organic synthesis. For instance, (S)-(-)-1-(4-Bromophenyl)ethylamine is utilized as a raw material in organic synthesis and serves as an intermediate in pharmaceuticals and agrochemicals .
Antimicrobial Properties
The compound’s derivatives have been explored for their antimicrobial properties. Although no significant effect was observed against bacterial strains like Escherichia coli , Bacillus subtilis , and Micrococcus luteus , the research encourages further exploration for structures that could be good antimicrobial candidates .
Surfactant Synthesis
A novel surfactant with a benzene spacer, which includes the 4-bromophenyl moiety, was synthesized via a copper-catalyzed cross-coupling reaction. Its structure was confirmed by various spectroscopic methods, indicating potential applications in the field of surfactants .
Biomedical Applications
Derivatives of 1-(4-Bromophenyl)-1,2,2-triphenylethylene have been associated with numerous biomedical applications, including antibacterial, antifungal, anticancer, antioxidant activity, and anticonvulsant effects. The variation in biological activity intensity is influenced by different substituents grafted onto the heterocyclic ring .
Wirkmechanismus
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .
Mode of Action
A similar compound has shown desirable fitting patterns in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have shown inhibition effects against plasmodium berghei , suggesting that it may affect the biochemical pathways related to the life cycle of the Plasmodium parasite.
Result of Action
A similar compound has shown superior antipromastigote activity , suggesting that it may have a significant impact on the viability of promastigotes, a stage in the life cycle of certain parasites.
Eigenschaften
IUPAC Name |
1-bromo-4-(1,2,2-triphenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Br/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJLJYSALGARCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647788 | |
| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-1,2,2-triphenylethylene | |
CAS RN |
34699-28-0 | |
| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)



